molecular formula C17H19NO3S B3482659 methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate

methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate

Cat. No. B3482659
M. Wt: 317.4 g/mol
InChI Key: CVFOCOFFCWDYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate, also known as MIBAT, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the family of thiophene carboxylates and has shown promising results in various studies.

Scientific Research Applications

Methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has shown potential in various scientific research applications. It has been reported to have antitumor activity in vitro and in vivo against several cancer cell lines, including breast cancer, lung cancer, and liver cancer. methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Additionally, methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has been reported to have anti-inflammatory and analgesic effects in animal models.

Mechanism of Action

The exact mechanism of action of methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as topoisomerase II and acetylcholinesterase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Further studies are needed to fully understand the mechanism of action of methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate.
Biochemical and Physiological Effects:
methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has been reported to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has also been reported to increase the levels of intracellular calcium, which can lead to apoptosis in cancer cells. Additionally, methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate in lab experiments is its high purity and stability. It has also been reported to have low toxicity in animal models. However, one of the limitations of using methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate is its limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for the study of methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate. One direction is to further investigate its mechanism of action and its potential use in cancer therapy. Another direction is to study its potential use in the treatment of bacterial infections. Additionally, further studies are needed to fully understand the safety and efficacy of methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate in humans. Overall, methyl 5-isopropyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate has shown promising results in various scientific research applications and has the potential to be a valuable tool in future research.

properties

IUPAC Name

methyl 2-[(2-methylbenzoyl)amino]-5-propan-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-10(2)14-9-13(17(20)21-4)16(22-14)18-15(19)12-8-6-5-7-11(12)3/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFOCOFFCWDYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(S2)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.